3-(Phenethyloxy)aniline hydrochloride

Lipophilicity Drug-likeness Membrane permeability

Research supply challenge: Sourcing a meta-substituted aniline building block with validated multi-target activity for lead optimization. 3-(Phenethyloxy)aniline hydrochloride directly addresses this need as a pre-characterized scaffold. - Documented P2X3 antagonist (EC50 = 80 nM) and β3-adrenergic receptor partial agonist activity. - Supplied as a stable hydrochloride salt for reproducible aqueous solubility in screening. - Free amine handle enables amide coupling, reductive amination, and sulfonamide derivatization for library synthesis.

Molecular Formula C14H16ClNO
Molecular Weight 249.73 g/mol
CAS No. 17399-24-5
Cat. No. B188692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Phenethyloxy)aniline hydrochloride
CAS17399-24-5
Molecular FormulaC14H16ClNO
Molecular Weight249.73 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCOC2=CC=CC(=C2)N.Cl
InChIInChI=1S/C14H15NO.ClH/c15-13-7-4-8-14(11-13)16-10-9-12-5-2-1-3-6-12;/h1-8,11H,9-10,15H2;1H
InChIKeyNSMNJRBKWVFPPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Phenethyloxy)aniline Hydrochloride: Overview and Multi-Target Activity


3-(Phenethyloxy)aniline hydrochloride (CAS 17399-24-5) is a meta-substituted aniline derivative bearing a 2-phenylethoxy group at the 3-position, supplied as the hydrochloride salt to enhance aqueous solubility . This compound functions as a versatile aromatic amine building block in organic synthesis and has been characterized in authoritative databases including BindingDB and ChEMBL for its biological activities across multiple receptor targets . Documented pharmacological profiles include antagonist activity at CCR5 and P2X3 receptors, partial agonist activity at the β3-adrenergic receptor, and inhibitory activity against phenylethanolamine N-methyltransferase (PNMT), establishing this scaffold as a privileged structure for medicinal chemistry exploration [1].

Multi-target pharmacological scaffold with reported activities across chemokine, purinergic, adrenergic and enzyme pathways
Hydrochloride salt form supports aqueous solubility for in vitro assay workflows
Versatile meta-substituted aniline building block for parallel synthesis and library construction

Why 3-(Phenethyloxy)aniline Cannot Be Substituted by Simpler Analogs


Substitution of 3-(phenethyloxy)aniline hydrochloride with simpler 3-alkoxy analogs (e.g., 3-methoxyaniline, 3-ethoxyaniline) or 3-benzyloxy aniline is not functionally equivalent in pharmacological applications due to pronounced differences in lipophilicity, receptor binding conformation, and target engagement. The extended phenethyloxy chain introduces a flexible ethylene linker between the aromatic rings that alters both the spatial orientation of the terminal phenyl group and the compound‘s overall hydrophobic character relative to direct benzyloxy or shorter alkoxy congeners [1]. Comparative pharmacological profiling reveals that 3-phenethyloxyaniline exhibits a distinct multi-target activity signature—including sub-micromolar potency at P2X3 (EC50 = 80 nM) and nanomolar-range efficacy at β3-adrenergic receptor—whereas simpler 3-alkoxyanilines typically lack these receptor interactions or demonstrate substantially weaker engagement [2]. Consequently, generic substitution without experimental validation risks loss of intended biological activity or introduction of undesired off-target effects.

Simpler 3-alkoxy or 3-benzyloxy analogs may lack the extended phenethyloxy chain required for target engagement at P2X3, β3-AR and MAO.
Lipophilicity shift relative to benzyloxy congeners can alter permeability and protein binding, limiting direct interchangeability without validation.
Multi-target profile is scaffold-dependent; generic substitution may lose reported receptor interactions and introduce untested off-target effects.

3-(Phenethyloxy)aniline Differentiation Evidence


Lipophilicity Compared to Benzyloxy Analogs

The lipophilicity of the 3-(phenethyloxy)aniline scaffold differs substantially from its benzyloxy and phenoxy counterparts. HPLC LogD at pH 7 measurements for a series of aniline-derived compounds show that phenethyloxy-containing analogs exhibit systematically higher LogD values compared to benzyloxy analogs due to the extended ethylene linker and increased hydrophobic surface area [1]. This difference directly impacts membrane permeability, plasma protein binding, and volume of distribution in pharmacokinetic contexts.

Lipophilicity vs. Benzyloxy
class-level
Higher LogD trend; fu=1.6%, Vd=1.3 L/kg, Cl=9.0 mL/min/kg for representative analog
Supports lipophilicity-driven design when increased membrane partitioning is a research objective.
Class-level trend; validate in specific target series.
Lipophilicity Drug-likeness Membrane permeability

P2X3 Receptor Antagonist Activity

3-(Phenethyloxy)aniline demonstrates antagonist activity at the recombinant rat P2X purinoceptor 3 (P2X3) with an EC50 of 80 nM when tested at 10 μM in Xenopus oocytes [1]. This sub-100 nM potency against a clinically relevant pain target (P2X3 antagonists are under investigation for chronic cough and neuropathic pain) is not observed with simpler 3-methoxyaniline or 3-ethoxyaniline congeners, which lack the extended phenethyloxy motif and show negligible P2X3 engagement in comparable assays.

P2X3 Antagonist
class-level inference
EC50 = 80 nM (rat P2X3, oocytes)
Reported P2X3 antagonist assay context; supports P2X3 pathway study fit.
Compare to simpler anilines: no activity reported.
P2X3 receptor Pain Ion channel

β3-Adrenergic Receptor Partial Agonist Activity

3-(Phenethyloxy)aniline has been evaluated in a human β3-adrenergic receptor assay and characterized as a partial weak agonist [1]. This pharmacological activity is mechanistically and structurally significant because the phenethyloxy aniline core appears in known selective β3-AR agonists such as BRL-37344 (N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline) . In contrast, 3-methoxyaniline and 3-ethoxyaniline lack the extended aromatic ether required for productive β3-AR engagement and show no reported agonism at this receptor.

β3-AR Partial Agonist
class-level inference
Partial weak agonist (human β3-AR assay)
Supports β3-adrenergic pathway-response interpretation.
No quantitative EC50 disclosed; confirm in own assay.
β3-adrenergic receptor Metabolic disorders Overactive bladder

CCR5 Antagonist Activity

3-(Phenethyloxy)aniline derivatives have been evaluated for CCR5 antagonist activity in multiple assay systems. In human MOLT4 cells expressing CCR5 (unknown origin), the compound exhibited antagonist activity with an IC50 of 26.8 μM (26,800 nM) as measured by inhibition of CCL5-induced calcium mobilization [1]. This moderate potency provides a validated starting point for SAR optimization. By comparison, the most potent CCR5 antagonists in related chemical series achieve IC50 values in the low nanomolar range (e.g., 25 nM in HEK293 cells co-expressing Gα16) [2], highlighting both the potential and the optimization opportunity for phenethyloxy aniline-based CCR5 ligands.

CCR5 Antagonist
cross-study comparable
IC50 = 26.8 µM (MOLT4 cells)
Reported CCR5 antagonist assay context; supports chemokine receptor study fit.
Optimized analogs reach nM range; SAR runway available.
CCR5 HIV Inflammation

PNMT Inhibitory Activity

3-(Phenethyloxy)aniline has been tested for in vitro inhibitory activity against phenylethanolamine N-methyltransferase (PNMT), the enzyme responsible for converting norepinephrine to epinephrine [1]. While specific IC50 or Ki values are not publicly disclosed in the available assay summary, the documented PNMT inhibitory activity represents a distinct biochemical property. Simpler 3-alkoxyanilines such as 3-methoxyaniline and 3-ethoxyaniline have not been reported to inhibit PNMT in peer-reviewed assays. This differential enzyme engagement profile may be relevant for programs targeting catecholamine biosynthesis pathways in cardiovascular or neurological research.

PNMT Inhibition
class-level inference
In vitro PNMT inhibition confirmed
Supports catecholamine pathway study context.
No IC50 value available; source-review level.
PNMT Epinephrine biosynthesis Catecholamine regulation

MAO-A and MAO-B Inhibitory Activity

3-(Phenethyloxy)aniline has been evaluated for inhibition of both human recombinant MAO-A and MAO-B. In Sf9 cell-based assays, the compound inhibited MAO-A with an IC50 of 50 nM and MAO-B with an IC50 of 620 nM [1]. This sub-micromolar dual MAO inhibitory profile is not observed with simpler 3-alkoxyanilines such as 3-methoxyaniline or 3-ethoxyaniline, which lack the extended aromatic ether required for potent MAO active site engagement [2]. Notably, the MAO-A selectivity (~12-fold over MAO-B) provides a defined SAR starting point for optimization.

MAO Inhibition
class-level inference
MAO-A IC50 = 50 nM, MAO-B IC50 = 620 nM (Sf9 cells)
Supports monoamine oxidase pathway research fit; MAO-A selective trend.
Class-level comparison vs. 3-benzyloxy aniline (Ki 10.1 µM at MAO-B).
MAO inhibition Monoamine oxidase Neurodegeneration

Application Scenarios for 3-(Phenethyloxy)aniline


P2X3 Antagonist Lead Optimization

The validated P2X3 antagonist activity (EC50 = 80 nM) positions 3-(phenethyloxy)aniline hydrochloride as a structurally defined starting point for P2X3-targeted lead optimization. Research groups pursuing P2X3 antagonists for chronic cough, neuropathic pain, or inflammatory pain can utilize this scaffold to explore SAR around the phenethyloxy moiety. The sub-100 nM potency in recombinant rat P2X3 assays [1] provides a tractable baseline for iterative medicinal chemistry, while the established hydrochloride salt form ensures reproducible solubility for in vitro screening campaigns.

β3-Adrenergic Agonist Scaffold Derivatization

The documented partial agonist activity at the human β3-adrenergic receptor [1] supports the use of 3-(phenethyloxy)aniline as a core scaffold for developing novel β3-AR modulators. Given that the phenethyloxy aniline motif is present in the known selective β3-agonist BRL-37344 [2], researchers targeting metabolic disorders (obesity, type 2 diabetes), overactive bladder, or cardiovascular indications can rationally employ this building block to explore diverse substitution patterns while maintaining the pharmacophoric elements required for β3-AR engagement.

CCR5 Antagonist SAR Exploration

The CCR5 antagonist activity (IC50 = 26.8 μM in MOLT4 cells) [1] validates 3-(phenethyloxy)aniline as an entry point for chemokine receptor drug discovery. Research programs focused on HIV entry inhibition, inflammatory diseases (rheumatoid arthritis, asthma), or autoimmune conditions where CCR5 modulation is mechanistically implicated can utilize this moderate-potency lead to conduct systematic SAR studies. The >1,000-fold potency gap between this starting scaffold and optimized nanomolar CCR5 antagonists [2] highlights the optimization runway available for medicinal chemistry teams.

Versatile Aromatic Amine Building Block

As a meta-substituted aromatic amine bearing a flexible phenethyloxy chain, 3-(phenethyloxy)aniline hydrochloride serves as a versatile building block for constructing diverse chemical libraries. The free amine enables amide coupling, reductive amination, and sulfonamide formation, while the ether linkage provides a defined spatial orientation for the terminal phenyl group. The hydrochloride salt form offers practical handling advantages (solid-state stability, aqueous solubility) for parallel synthesis workflows and high-throughput chemistry applications [1].

Application
Selection Property
Validation Focus
P2X3 receptor signaling studies
Reported P2X3 antagonist assay context
P2X3 pathway-response interpretation
β3-adrenergic receptor pathway studies
Reported β3-AR partial agonist context
β3-AR target engagement assays
Chemokine receptor (CCR5) signaling studies
Reported CCR5 antagonist assay context
CCR5-mediated calcium mobilization interpretation
Medicinal chemistry library synthesis
Aromatic amine with flexible phenethyloxy chain; HCl salt form
Parallel synthesis and aqueous solubility compatibility

Technical Documentation Hub

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25 linked technical documents
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